molecular formula C9H12N4 B8614312 7-(2-Aminoethylamino)-indazole

7-(2-Aminoethylamino)-indazole

Cat. No.: B8614312
M. Wt: 176.22 g/mol
InChI Key: MQPCUNOKFRPHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Aminoethylamino)-indazole is a chemical building block based on the indazole scaffold, designed for research and development applications in medicinal chemistry. Indazole derivatives are recognized as a privileged structure in drug discovery due to their wide range of pharmacological activities. The indazole core is a key component in several FDA-approved drugs and clinical candidates, including pazopanib (a tyrosine kinase inhibitor for cancer therapy), granisetron (a 5-HT3 receptor antagonist used as an antiemetic), and axitinib (another anticancer agent) . The specific substitution pattern of 7-(2-Aminoethylamino)-indazole, featuring a flexible aminoethylamino side chain, makes it a versatile intermediate for constructing more complex molecules. This functional group is ideal for further synthetic modification, potentially enabling its use in the development of novel compounds for researching various disease areas. Indazole derivatives have demonstrated significant bioactivity across numerous therapeutic domains, including anticancer, antibacterial, antifungal, anti-inflammatory, anti-tuberculosis, and cardiovascular applications . The molecular scaffold's value lies in its ability to be selectively functionalized at different positions, allowing researchers to fine-tune the properties and activity of the resulting compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound as a key starting material in the synthesis and exploration of new biologically active molecules.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

N'-(1H-indazol-7-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H12N4/c10-4-5-11-8-3-1-2-7-6-12-13-9(7)8/h1-3,6,11H,4-5,10H2,(H,12,13)

InChI Key

MQPCUNOKFRPHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCN)NN=C2

Origin of Product

United States

Mechanistic Chemistry and Molecular Interactions of 7 2 Aminoethylamino Indazole Derivatives

Investigations into Molecular Target Binding Mechanisms (In Vitro/Theoretical)

The biological activity of 7-(2-Aminoethylamino)-indazole derivatives is intrinsically linked to their ability to bind with high affinity and specificity to molecular targets, primarily proteins such as enzymes and receptors. Understanding these binding mechanisms at a molecular level is crucial for rational drug design and is pursued through a combination of computational and experimental in vitro methods.

Computational and biophysical studies have been instrumental in elucidating the binding modes of indazole derivatives. Molecular docking and molecular dynamics (MD) simulations are frequently employed to predict and analyze the interactions between these ligands and their protein targets. researchgate.netnih.gov

For instance, docking studies on various indazole derivatives targeting protein kinases, a common target for this class of compounds, have revealed key interactions. The indazole nucleus, with its two adjacent nitrogen atoms, is adept at forming strong hydrogen bonds within the hydrophobic pockets of receptors. nih.govresearchgate.net Theoretical investigations of arylsulphonyl indazole derivatives as potential ligands for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase confirmed their ability to bind efficiently within the kinase pocket. mdpi.com The stability of these complexes is maintained by a network of interactions including hydrogen bonds, π–π stacking, and π-cation interactions with key amino acid residues like Ala866, Lys868, Glu885, and Cys919. nih.govmdpi.com

MD simulations further refine these models, providing insights into the dynamic stability of the ligand-protein complex. nih.gov For example, studies on indazole derivatives as Hypoxia-Inducible Factor 1-alpha (HIF-1α) inhibitors utilize MD simulations to understand the stability and conformational changes of the ligand in the active site over time. nih.gov Docking analyses of other indazole derivatives have identified specific binding modes, such as the interaction with hinge residues (e.g., Glu211 and Ala213 in Aurora A kinase) and the formation of hydrogen bonds with other critical residues in the active site. nih.gov In some cases, dissimilar orientations of the indazole ring can lead to completely different sets of interactions within the same binding pocket, highlighting the nuanced nature of these binding events. nih.gov

Table 1: Predicted Interaction Energies of Indazole Derivatives with VEGFR2 Kinase

Compound Interaction Energy (kcal/mol) Key Interacting Residues
Indazole Derivative 1 -66.5 Thr916, Cys919
Indazole Derivative 2 -55.8 Glu885, Ala866
Indazole Derivative 3 -42.1 Lys868, Phe918
Indazole Derivative 7 -36.5 Cys919

Data derived from computational studies on arylsulphonyl indazole derivatives. nih.gov

In vitro enzymatic assays provide quantitative data on the inhibitory or activatory effects of indazole derivatives. A significant body of research has focused on their role as enzyme inhibitors, particularly against protein kinases and nitric oxide synthase (NOS). nih.govaustinpublishinggroup.comnih.gov

For example, 7-nitroindazole (B13768) and its derivatives have been identified as potent inhibitors of various isoforms of nitric oxide synthase. austinpublishinggroup.comnih.gov In vitro assays using homogenates of rat cerebellum, bovine endothelial cells, and lung tissue from endotoxin-pretreated rats demonstrated the potent inhibitory activity of these compounds. nih.gov Similarly, various indazole derivatives have shown significant inhibitory activity against kinases such as Pim kinases, Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptors (FGFRs). nih.gov For instance, certain 1H-indazole derivatives exhibit potent inhibition of pan-Pim kinases with IC₅₀ values in the nanomolar range. nih.gov

Other studies have demonstrated the ability of indazole derivatives to inhibit enzymes like cyclooxygenase-2 (COX-2) and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov A study on the anti-inflammatory activity of indazole and its derivatives found a concentration-dependent inhibition of COX-2, with 5-aminoindazole (B92378) showing an IC₅₀ value of 12.32 μM. nih.gov The inhibitory potency is highly dependent on the substitution pattern of the indazole ring, a concept further explored in structure-activity relationship analyses. nih.gov

Table 2: In Vitro Enzymatic Inhibition by Select Indazole Derivatives

Compound/Derivative Target Enzyme IC₅₀ Value
5-Aminoindazole Cyclooxygenase-2 (COX-2) 12.32 μM
6-Nitroindazole Cyclooxygenase-2 (COX-2) 19.22 μM
Indazole Cyclooxygenase-2 (COX-2) 23.42 μM
3-bromo 7-nitro indazole Rat Cerebellar NOS 0.17 μM
7-nitroindazole (7-NI) Rat Cerebellar NOS 0.71 μM
3-substituted 1H-indazole IDO1 720 nM

Data compiled from in vitro studies on various indazole derivatives. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

SAR and QSAR studies are essential for optimizing the potency and selectivity of indazole-based compounds. These analyses correlate specific structural features of the molecules with their measured biological activities. nih.govnih.gov

SAR studies have identified several key pharmacophoric features crucial for the activity of indazole derivatives. The 1H-indazole ring itself is often a critical pharmacophore, capable of forming effective interactions with biological targets. nih.gov For instance, in the context of IDO1 inhibition, the 1H-indazole motif interacts with the ferrous ion of the heme group and a hydrophobic pocket, establishing it as a novel key pharmacophore for this target. nih.gov

The nature and position of substituents on the indazole scaffold play a crucial role in modulating biological activity. nih.govaustinpublishinggroup.com

At the C3 position: A suitably substituted carbohydrazide (B1668358) moiety at this position was found to be crucial for strong IDO1 inhibitory activity. nih.gov

At the C4 and C6 positions: Substituent groups at these positions play a significant role in IDO1 inhibition. nih.gov The introduction of a bromine atom at C4 can yield a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com

At the C7 position: Substitutions at this position are also important, with 7-nitroindazole and 7-methoxyindazole being well-known nitric oxide synthase inhibitors. austinpublishinggroup.com

On other parts of the molecule: For derivatives with additional rings, substitutions on these external moieties also significantly impact potency. For example, incorporating larger substituents on a para-position of an upper aryl ring was shown to improve degradation efficacy in certain compounds. nih.gov Conversely, for some VEGFR-2 inhibitors, the presence of hydrophobic groups like alkyl or halogens led to a decrease in potency compared to a methoxy (B1213986) derivative. nih.gov

These studies systematically build a map of how structural modifications translate into functional changes, guiding the design of more effective molecules. nih.gov

Computational modeling, particularly 3D-QSAR, provides a quantitative framework for understanding SAR. nih.gov By building models that correlate the 3D properties of molecules (like steric and electrostatic fields) with their biological activity, researchers can gain insights into the structural requirements for optimal interaction with a target. nih.gov

These models are validated through various statistical measures and can generate 3D maps that visualize regions where certain properties are favorable or unfavorable for activity. nih.gov For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors helped to map the pharmacophoric features and understand the variability in the activity of the compounds. nih.gov Such computational approaches, combined with pharmacophore modeling and molecular docking, provide a powerful structural framework for designing new, more potent inhibitors. nih.gov

Tautomerism and Reactivity Profiles of the Indazole Scaffold in Molecular Interactions

The indazole scaffold can exist in different tautomeric forms, which significantly influences its chemical reactivity and molecular interactions. The two most common tautomers are 1H-indazole and 2H-indazole. nih.govresearchgate.net

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is therefore the predominant tautomer in solution and solid states. nih.govresearchgate.net However, both tautomers are important for drug development, and the specific tautomeric form can influence binding to a biological target. researchgate.net The relative stability can be altered by substitution patterns and the surrounding environment. mdpi.com

The reactivity of the indazole nucleus is linked to its tautomeric state. For example, certain photochemical reactions, like the phototransposition of indazoles to benzimidazoles, are believed to proceed preferentially through the 2H-tautomer. nih.gov This is because the 2H-tautomer absorbs light more strongly at longer wavelengths than the 1H-tautomer, and the proposed reaction intermediate may benefit from the benzenoid portion regaining aromaticity. nih.gov This tautomer-dependent reactivity has important implications for both the synthesis and the metabolic stability of indazole-based drugs. The presence of two adjacent nitrogen atoms allows for strong hydrogen bond formation, a key interaction in many biological systems, and the specific location of the proton (N1 vs. N2) dictates its role as a hydrogen bond donor. researchgate.net

Advanced Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure of Indazole Compounds

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. tandfonline.com This method is particularly useful for analyzing indazole derivatives, providing a balance between accuracy and computational cost. DFT calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity. nih.govniscpr.res.in By modeling the molecule's electron density, DFT can determine optimized molecular geometry and various electronic properties. For instance, DFT calculations using the B3LYP functional with a 6-311+ basis set have been employed to study the physicochemical properties of novel indazole derivatives. nih.gov These studies are crucial for elucidating the relationship between the structure of indazole compounds and their functional characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.comwuxiapptec.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.comresearchgate.net This analysis allows chemists to predict how an indazole derivative might behave in a reaction. For example, molecules with high HOMO energy values are effective electron donors, while those with low LUMO energy values are good electron acceptors. nih.gov This information is invaluable for understanding potential charge transfer interactions within the molecule or with other molecules. irjweb.comwuxiapptec.com

Computational studies on various indazole derivatives have calculated these energy gaps to assess their reactivity. A smaller gap value is indicative of higher molecular softness, whereas a larger gap points to higher molecular hardness. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Indazole Derivatives The following table presents data synthesized from computational studies on various indazole derivatives to illustrate the application of FMO theory. The values are representative and not specific to 7-(2-Aminoethylamino)-indazole.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It is an essential tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govirjweb.com The MEP map uses a color-coded scheme to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.de Green or yellow areas represent neutral or intermediate potential. researchgate.net

For indazole derivatives, MEP analysis can identify which atoms are most likely to participate in interactions such as hydrogen bonding. nih.gov For example, in imidazole, a related heterocyclic compound, MEP maps clearly show that the nitrogen atom not bonded to a hydrogen is a site of negative potential (red), making it attractive to protons or other electrophiles. uni-muenchen.de Similarly, for indazole systems, MEP analysis performed using DFT calculations can reveal the most electron-rich and electron-poor regions, providing critical insights for understanding intermolecular interactions and predicting the molecule's reactivity patterns. tandfonline.comnih.gov

Molecular Dynamics Simulations and Ligand Stability Assessments of Indazole Derivatives

While molecular docking provides a static picture of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are crucial for assessing the stability of a ligand, such as an indazole derivative, within the active site of a protein. nih.gov

By simulating the behavior of the protein-ligand complex in a realistic environment (e.g., in water), MD simulations can confirm whether the binding pose predicted by docking is stable. researchgate.net Researchers analyze parameters like the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. researchgate.net These simulations provide a deeper understanding of the formation and stability of hydrogen bonds and other interactions that contribute to the binding affinity. researchgate.net For instance, MD simulations have been used to study indazole derivatives as inhibitors of enzymes like nitric oxide (NO) synthase, confirming that the inhibitors remain in the docking region throughout the simulation. researchgate.net

Molecular Docking Methodologies for Predictive Binding of Indazole Compounds

Molecular docking is a widely used computational technique in drug discovery to predict the preferred orientation of a ligand when it binds to a target protein. jocpr.comspringernature.com This method is instrumental in studying indazole derivatives as potential inhibitors for various biological targets, such as kinases or other enzymes implicated in diseases like cancer. nih.govsigmaaldrich.com

The process involves placing the ligand (the indazole compound) into the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy value (in kcal/mol). nih.govnih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the indazole derivative and amino acid residues in the protein's active site. nih.govresearchgate.net

For example, docking studies on a series of 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB: 6FEW) identified compounds with high binding energies, suggesting strong potential as inhibitors. nih.gov These in silico studies help prioritize which compounds should be synthesized and tested experimentally, saving time and resources. jocpr.com

Table 2: Representative Docking Scores for Indazole Derivatives against a Protein Target The following table provides example binding energy data from a molecular docking study of indazole derivatives against the renal cancer-related protein (PDB: 6FEW). This illustrates the output of such computational methodologies.

Conformational Analysis and Stereochemical Considerations in Indazole Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is an intrinsic part of molecular docking and dynamics simulations, which must explore various conformations of a ligand to identify the most favorable binding pose. sigmaaldrich.com

The three-dimensional shape and stereochemistry of an indazole derivative are critical for its biological activity. A molecule must adopt a specific conformation to fit correctly into the binding pocket of its target protein. Even small changes in the arrangement of atoms can lead to a significant loss of activity. Computational methods allow for the exploration of the potential energy surface of a molecule to identify low-energy, stable conformations. This information is vital for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological function. nih.gov For indazole derivatives designed as therapeutic agents, understanding the preferred conformations and the energetic barriers between them is essential for designing molecules with improved potency and selectivity.

Derivatization Strategies and Analog Design for Indazole Scaffolds

Rational Design Principles for Novel Indazole Derivatives

The design of novel indazole derivatives is largely guided by structure-based and fragment-based drug design principles. tandfonline.comchemrxiv.org A key aspect of this rational approach is the utilization of the indazole ring as a "hinge-binder," capable of forming crucial hydrogen bond interactions with the hinge region of kinase ATP-binding pockets. acs.org Molecular docking studies are instrumental in predicting and analyzing these binding modes, providing a theoretical rationale for structural modifications. acs.org

Structure-activity relationship (SAR) analysis of various indazole series has revealed that the nature and position of substituents on the indazole ring play a pivotal role in determining biological activity and selectivity. tandfonline.com For instance, in the design of indazole-based diarylurea derivatives, it was found that the indazole ring can tolerate a variety of substituents, while the N-position of a central pyridine (B92270) ring was critical for antiproliferative activity. tandfonline.com

Fragment-based drug design has also been successfully employed to optimize indazole-based inhibitors. This strategy involves identifying a "hit" compound, often through virtual screening, and then systematically modifying its chemical structure by introducing or altering chemical fragments to enhance potency and selectivity. chemrxiv.org This approach led to the development of potent PLK4 inhibitors from an initial indazole derivative hit. chemrxiv.org

The following table summarizes key rational design principles for indazole derivatives:

Design PrincipleDescriptionApplication Example
Structure-Based Design Utilizes the 3D structure of the biological target to design molecules that fit and interact with high affinity.Designing indazole derivatives to target the ATP-binding pocket of kinases. tandfonline.comacs.org
Fragment-Based Design Starts with small chemical fragments that bind weakly to the target and then grows or links them to create more potent ligands.Optimization of an initial indazole "hit" compound to develop potent PLK4 inhibitors. chemrxiv.org
Hinge-Binding Motif The indazole scaffold acts as a hinge-binder, forming key hydrogen bonds with the backbone of the target protein.Indazole fragments employed as hinge binders in the design of FLT3 inhibitors. acs.org
Molecular Docking Computational technique to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Analyzing interactions between benzimidazole (B57391) derivatives and FLT3 kinase to guide structural optimization. acs.org
SAR Analysis Structure-Activity Relationship studies help in understanding the impact of different functional groups on the biological activity of the molecule.Determining the importance of substituents on the indazole ring for antiproliferative activity. tandfonline.com

Synthetic Approaches for Structural Analogues of 7-(2-Aminoethylamino)-indazole

The synthesis of structural analogues of 7-(2-Aminoethylamino)-indazole can be approached through various synthetic strategies, primarily involving either the modification of a pre-formed 7-aminoindazole core or the construction of the indazole ring system with the desired side chain precursor already in place.

One direct approach involves the reaction of 7-aminoindazole with suitable electrophiles to derivatize the amino group. For instance, new N-(1H-7-indazolyl)-pyridinones have been synthesized through the condensation of 7-aminoindazole with 2-pyrone derivatives in an acidic medium. tandfonline.com The reaction conditions, particularly the solvent, can influence the regioselectivity of the reaction. tandfonline.com

Transition metal-catalyzed reactions offer powerful tools for the synthesis of substituted indazoles. Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives can yield substituted 3-aminoindazoles through a cascade process. organic-chemistry.org These methods could be adapted to introduce variations at different positions of the indazole ring.

The synthesis of the indazole ring itself can be achieved through various cyclization strategies. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a mild and efficient route to indazoles. organic-chemistry.org Another approach involves the intramolecular electrophilic amination of 2-aminophenyl ketoximes, which proceeds under mild conditions to afford 1H-indazoles in good yields. researchgate.net

The table below outlines some synthetic strategies applicable to the preparation of 7-aminoindazole analogues:

Synthetic StrategyDescriptionStarting MaterialsKey Reagents/ConditionsProduct Type
Condensation Reaction Nucleophilic attack of the amino group of 7-aminoindazole on an electrophilic partner.7-aminoindazole, 2-pyrone derivativesAcetic acid, refluxN-(1H-7-indazolyl)-pyridinones tandfonline.com
Palladium-Catalyzed C-H Amination Intramolecular cyclization of aminohydrazones to form the indazole ring.AminohydrazonesPalladium catalyst1H-indazoles nih.gov
Copper-Catalyzed Cascade Reaction Coupling of a substituted benzonitrile (B105546) with a hydrazine derivative followed by cyclization.2-halobenzonitriles, hydrazine derivativesCopper(I) iodide3-Aminoindazoles organic-chemistry.org
Metal-Free Cyclization One-pot reaction to form the indazole ring from acyclic precursors without a metal catalyst.2-aminophenones, hydroxylamine derivatives-1H-indazoles organic-chemistry.org
Intramolecular Electrophilic Amination Cyclization of 2-aminophenyl ketoximes to form the indazole ring.2-aminophenyl ketoximesMethanesulfonyl chloride, triethylamine1H-indazoles researchgate.net

Modulation of Molecular Interaction Profiles through Structural Modification of the Indazole Core

Structural modifications to the indazole core and its substituents are a key strategy for modulating the molecular interaction profile of these compounds, thereby influencing their potency, selectivity, and pharmacokinetic properties. chemrxiv.orgacs.org

Molecular docking studies have shown that the indazole group plays a crucial role in forming hydrogen bonds with key amino acid residues in the target protein's binding site. acs.org For example, in FLT3 kinase, the amino hydrogen of the indazole ring can form a hydrogen bond with the amide oxygen of Cys694. acs.org Altering the substituents on the indazole ring can either enhance these interactions or introduce new ones.

The introduction of different functional groups can also modulate the electronic properties of the indazole ring, which in turn can affect its binding affinity. For instance, the addition of electron-withdrawing or electron-donating groups can influence the pKa of the indazole nitrogens and their ability to act as hydrogen bond donors or acceptors.

Furthermore, modifications to the side chains attached to the indazole core can be used to explore different regions of the binding pocket and to optimize secondary interactions. In the development of FGFR4 inhibitors, a series of aminoindazole derivatives were synthesized with various substituents to achieve high potency and selectivity. nih.gov

The following table details how specific structural modifications can modulate molecular interactions:

Structural ModificationEffect on Molecular InteractionExample
Substitution on the Indazole Ring Can enhance or disrupt hydrogen bonding with the target protein; alters electronic properties.Introduction of various substituents on the indazole ring to optimize binding to c-kit. tandfonline.com
Modification of Side Chains Allows for probing of different sub-pockets of the binding site; can introduce new van der Waals or ionic interactions.Synthesis of a series of aminoindazole derivatives with different side chains to improve potency against FGFR4. nih.gov
Introduction of a Hinge-Binding Fragment The indazole itself can act as a hinge-binder, forming critical hydrogen bonds.Using the indazole fragment to bind to the ATP-binding pocket of FLT3. acs.org
Alteration of Core Structure Replacing parts of the indazole scaffold can lead to new interaction patterns and improved selectivity.Replacement of an isoxazole (B147169) structure with various phenyl amide groups in FLT3 inhibitors. acs.org

Emerging Applications of Indazole Compounds in Chemical Biology Research

Development of Indazole-Based Chemical Probes and Research Tools

There is no specific information available in the public domain regarding the development and application of 7-(2-Aminoethylamino)-indazole as a chemical probe or research tool. While the indazole scaffold is a recognized pharmacophore present in various bioactive compounds and research tools, the specific derivative has not been described in the reviewed literature. austinpublishinggroup.comnih.gov The development of chemical probes often involves the strategic modification of a core scaffold to incorporate reporter groups or reactive moieties for target identification and visualization, but no such modifications have been documented for 7-(2-Aminoethylamino)-indazole.

Contributions to Understanding Biological Pathways (In Vitro Methodologies)

Due to the absence of published studies on 7-(2-Aminoethylamino)-indazole, there are no documented contributions of this compound to the understanding of biological pathways using in vitro methodologies. The investigation of a compound's effect on cellular or biochemical pathways typically follows its synthesis and initial characterization, which have not been reported for this specific molecule.

Future Directions and Unexplored Avenues in Academic Research of 7 2 Aminoethylamino Indazole

Development of Innovative Synthetic Methodologies for Indazole Variants

The synthesis of indazole derivatives has evolved significantly, moving beyond classical methods to more efficient and versatile strategies. nih.gov Future research could focus on adapting and refining these modern techniques for the synthesis of complex indazole variants, such as those with functionalized side chains at the 7-position.

Recent advancements have introduced a variety of powerful synthetic tools. organic-chemistry.org One-pot, multi-component reactions, for instance, offer an efficient pathway to complex molecules while minimizing waste and improving economic viability. nih.gov Cascade reactions, where a series of intramolecular transformations are triggered by a single event, represent another promising avenue for the stereoselective synthesis of indazole analogues. nih.gov

Furthermore, transition metal-catalyzed reactions, particularly those involving palladium, have become instrumental in constructing the indazole core and its derivatives. nih.gov Techniques such as C-H activation and C-N/N-N coupling provide direct and atom-economical routes to functionalized indazoles. nih.gov The exploration of novel catalysts and ligands could lead to milder reaction conditions and broader substrate scopes, accommodating sensitive functional groups like the aminoethylamino side chain. nih.gov The development of organophosphorus-mediated reductive cyclization also presents a viable route for constructing substituted 2H-indazoles. nih.gov

A summary of innovative synthetic approaches that could be adapted for indazole variants is presented below.

Synthetic Methodology Description Potential Advantages Reference
Palladium-Catalyzed C-H Amination Intramolecular ligand-free reaction of aminohydrazones to form the 1H-indazole core.High efficiency and direct functionalization. nih.gov
One-Pot Cascade Reactions A sequence of reactions occurs in a single pot, often involving multiple components, to build complex structures.Increased efficiency, reduced waste, cost-effective. nih.gov
1,3-Dipolar Cycloaddition Reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an aryne) to form the heterocyclic ring.Mild reaction conditions and access to a wide range of substituted indazoles. organic-chemistry.org
Cadogan and Davis-Beirut Reactions Reductive cyclization methods for synthesizing 2H-indazoles, with recent studies elucidating non-nitrene pathways.Provides access to the 2H-indazole scaffold, with mechanistic insights allowing for milder conditions. nih.gov
Electrochemical Synthesis Utilizes electrochemical reduction to generate indazole anions for selective N1-acylation.High selectivity for N1-functionalization under mild conditions. organic-chemistry.org

Future work should aim to apply these methodologies to synthesize novel 7-substituted indazoles, enabling a more thorough investigation of their chemical and physical properties.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms and molecular structure is crucial for rational drug design and the development of new synthetic pathways. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are foundational, advanced methods can provide unprecedented detail. researchgate.netnih.gov

Modern structural elucidation relies heavily on a combination of experimental and computational methods. Two-dimensional NMR (2D-NMR) techniques are invaluable for confirming the structures of isomers, such as distinguishing between N1- and N2-alkylation products, which is a common challenge in indazole chemistry. nih.govnih.gov For complex solid-state structures and intermolecular interactions, X-ray crystallography remains the gold standard, providing definitive proof of molecular geometry. nih.govnih.gov

To probe reaction mechanisms, the combination of advanced spectroscopy with computational chemistry offers a powerful approach. nih.gov Density Functional Theory (DFT) calculations can be used to model transition states, predict reaction pathways, and calculate spectroscopic parameters that can be compared with experimental data. nih.govrsc.org This synergy was demonstrated in the study of the Cadogan reaction, where isolation of N-oxide intermediates, characterized by X-ray crystallography and computational NMR, provided direct evidence for a competent oxygenated intermediate, refining the long-held mechanistic model. nih.gov Similarly, studying the reaction of indazoles with formaldehyde (B43269) required a combination of solution and solid-state NMR, crystallography, and DFT calculations to fully elucidate the mechanism. nih.gov

The application of these advanced techniques to reactions involving 7-(2-Aminoethylamino)-indazole could clarify reaction pathways, identify key intermediates, and explain observed regioselectivity.

Technique Application in Indazole Research Type of Insight Provided Reference
X-ray Crystallography Determination of the three-dimensional molecular structure of indazole derivatives and reaction intermediates.Unambiguous structural confirmation, bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov
Multinuclear & 2D-NMR Structural assignment of N-1 and N-2 isomers; characterization of new compounds.Connectivity of atoms, differentiation between isomers, and conformational analysis. nih.govnih.gov
Density Functional Theory (DFT) Calculation of molecular properties, reaction energetics, and spectroscopic parameters.HOMO-LUMO energy gaps, chemical reactivity, prediction of reaction mechanisms, and validation of experimental data. nih.govrsc.org
Advanced Mass Spectrometry High-resolution mass determination for precise molecular formula confirmation.Accurate mass measurements and fragmentation patterns for structural analysis. researchgate.netmdpi.com
Solid-State NMR Characterization of compounds and reaction intermediates in the solid phase.Information on molecular structure and dynamics in the solid state, complementing solution-state data. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (Theoretical/Cellular)

Understanding the biological mechanism of action of a compound at a systemic level requires a holistic approach. Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular and cellular effects of a chemical entity. nashbio.comnih.gov This systems-level perspective is crucial for moving beyond single-target interactions to understand the broader impact on biological networks. springernature.comomicstutorials.com

For a compound like 7-(2-Aminoethylamino)-indazole, a multi-omics strategy could theoretically be employed to build a detailed picture of its cellular mechanism. This would involve treating a relevant cell line with the compound and subsequently collecting data across the various omics layers.

Transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, identifying pathways that are up- or down-regulated in response to the compound.

Proteomics would quantify changes in protein levels and post-translational modifications, offering a more direct link to cellular function.

Metabolomics would analyze shifts in small-molecule metabolites, providing a functional readout of the cellular state and identifying affected metabolic pathways.

The primary challenge and opportunity lie in the computational integration of these heterogeneous datasets. nih.gov Network-based integration methods can be used to construct models that depict the complex interplay between genes, proteins, and metabolites affected by the compound. researchgate.net This approach can help identify not only the primary targets but also off-target effects and downstream consequences, leading to a more complete mechanistic understanding. nashbio.com Such in silico models, informed by empirical multi-omics data, can generate new hypotheses for further experimental validation and guide the rational design of next-generation compounds. nih.govresearchgate.net

Exploration of Underexploited Indazole Isomers and Their Chemical Properties

The indazole ring system can exist as different positional isomers, and the location of substituents can dramatically influence its chemical and physical properties. researchgate.net While much research has focused on 5- and 6-substituted indazoles, isomers such as 4- and 7-aminoindazoles remain comparatively underexplored. nih.govchemicalbook.comchemimpex.com The parent compound of the subject of this article, 7-aminoindazole, is one such isomer whose chemistry is less documented than its counterparts.

The position of the amino group affects the electronic properties of the entire heterocyclic system, which in turn influences properties like basicity (pKa), reactivity in electrophilic substitution, and intermolecular interactions. wikipedia.orgcaribjscitech.com For example, studies on nitro-indazoles have shown that the 7-nitro isomer exhibits different reactivity compared to the 4-, 5-, and 6-nitro isomers in reactions with formaldehyde. nih.gov This suggests that 7-substituted indazoles possess unique chemical characteristics worthy of deeper investigation.

Future research should systematically characterize and compare the properties of these less-studied isomers. This includes not only determining fundamental physicochemical parameters but also exploring their reactivity in a range of chemical transformations. For instance, the reactivity of the exocyclic amino group and the aromatic ring of 7-aminoindazole in condensations or cross-coupling reactions could be systematically compared against other isomers. tandfonline.com Such studies would not only fill a knowledge gap in heterocyclic chemistry but could also reveal unique synthetic opportunities and properties for these underexploited scaffolds.

Isomer CAS Number Molecular Weight Known Characteristics/Applications Reference
4-Aminoindazole 41748-71-4133.15Serves as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs. chemimpex.com
5-Aminoindazole (B92378) 19335-11-6133.15Used as a biochemical reagent and research chemical; investigated as a corrosion inhibitor. chemicalbook.comresearchgate.netchemeo.com
6-Aminoindazole 6967-12-0133.15Used as a building block for derivatives with anticancer activity. nih.govchemicalbook.comchemicalbook.com
7-Aminoindazole 21443-95-8133.15Used as a reactant in the synthesis of N-(1H-7-indazolyl)-pyridinones. tandfonline.com

A thorough exploration of these isomers will provide a more complete picture of indazole chemistry and may uncover novel structures with desirable properties for various applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(2-Aminoethylamino)-indazole, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, often involving reflux conditions with acetic acid as a solvent. For example, analogous indazole derivatives are synthesized by reacting aminothiazolones with formyl-indole precursors under acidic conditions . Purification typically involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures and washing with ethanol and diethyl ether to remove impurities. Chromatographic methods (e.g., HPLC) are recommended for final purity validation .

Q. Which analytical techniques are most reliable for characterizing 7-(2-Aminoethylamino)-indazole?

  • Methodological Answer : High-resolution NMR (1H/13C) and mass spectrometry (HRMS) are critical for structural confirmation. For example, spin-spin coupling constants (2JCN) in indazole derivatives can resolve ambiguities in nitrogen atom environments . HPLC with fluorescent labeling (e.g., using DBD-ED derivatives) enhances detection sensitivity, particularly for trace impurities . USP reference standards should be employed for comparative analysis to ensure accuracy .

Q. How can researchers screen the biological activity of 7-(2-Aminoethylamino)-indazole in vitro?

  • Methodological Answer : Initial screening should focus on target-specific assays. For antitumor activity, use cell viability assays (e.g., MTT) against cancer cell lines, comparing results to known indazole-based antitumor agents . Antimicrobial activity can be evaluated via broth microdilution assays, with MIC (minimum inhibitory concentration) values validated against standardized bacterial strains . Dose-response curves and IC50 calculations are essential for quantifying potency.

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for 7-(2-Aminoethylamino)-indazole derivatives?

  • Methodological Answer : Discrepancies in spin-spin coupling constants (e.g., 2JCN) may arise from substituent effects or isotopic labeling. Use DFT calculations to model coupling pathways and compare experimental vs. theoretical values . Iterative refinement of reaction conditions (e.g., solvent polarity, temperature) can minimize conformational heterogeneity, improving spectral resolution .

Q. How can structural modifications enhance the pharmacological profile of 7-(2-Aminoethylamino)-indazole?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the indazole C-3 position to improve metabolic stability. For enhanced target binding, modify the aminoethyl side chain with benzyloxy groups, as seen in related triptamine derivatives . Docking studies with acetylcholinesterase (AChE) or tumor-associated enzymes can guide rational design .

Q. What experimental designs address low reproducibility in bioactivity studies?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batches) and validate compound solubility in assay buffers using dynamic light scattering (DLS). Include positive controls (e.g., cisplatin for antitumor assays) and replicate experiments across independent labs. Publish full synthetic protocols and characterization data to align with ICMJE standards .

Q. How can green chemistry principles be applied to the synthesis of 7-(2-Aminoethylamino)-indazole?

  • Methodological Answer : Replace traditional solvents (e.g., acetic acid) with biodegradable ionic liquids or water-ethanol mixtures. Catalytic methods, such as cyclization using CO2 under H2, have been successful for related benzimidazoles and could be adapted . Solvent-free mechanochemical grinding is another eco-friendly alternative for intermediate steps .

Q. What computational tools predict the toxicological risks of 7-(2-Aminoethylamino)-indazole derivatives?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models from EPA DSSTox to predict mutagenicity or hepatotoxicity . Molecular dynamics simulations can assess metabolite formation pathways, identifying potential reactive intermediates. Cross-validate predictions with in vitro Ames tests or micronucleus assays .

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